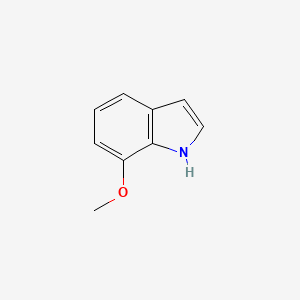

7-Methoxyindole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOPPXYMWZOKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185739 | |

| Record name | 7-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3189-22-8 | |

| Record name | 7-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R05QK9RP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Methoxyindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyindole, a substituted indole (B1671886), has garnered significant attention in medicinal chemistry and drug discovery. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, key synthetic methodologies, and its role as a modulator of cellular signaling pathways. Quantitative data, including spectroscopic information, is presented in a structured format. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of synthetic routes and biological pathways to facilitate a comprehensive understanding of this versatile molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy (B1213986) group at the 7-position of the indole ring significantly influences its electronic properties, metabolic stability, and biological activity. This compound serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, including those with potential anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide delves into the foundational aspects of this compound, from its initial synthesis to its contemporary applications in drug development.

Discovery and Historical Context

The exploration of methoxy-substituted indoles dates back to the mid-20th century. An early significant contribution to the synthesis and reactions of methoxyindole compounds was made by Bell and Lindwall in 1948, published in The Journal of Organic Chemistry.[2] While this paper laid some of the groundwork, a more focused investigation on this compound and its derivatives was presented by A. Kalir and colleagues in a 1967 publication in the Israel Journal of Chemistry. These early studies were crucial in establishing the fundamental chemistry of this compound, paving the way for its subsequent investigation as a pharmacophore.

The two primary classical methods for synthesizing the indole nucleus, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis (developed in 1971), have both been applied to the preparation of this compound and its derivatives.[3][4][5] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to brown liquid or crystalline solid.[4] Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3189-22-8 | [6] |

| Molecular Formula | C₉H₉NO | [6] |

| Molecular Weight | 147.17 g/mol | [6] |

| Appearance | Colorless to brown liquid or crystal | [4] |

| Purity (Typical) | ≥ 97% | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | Predicted shifts (ppm): δ 8.5 - 9.5 (br s, 1H, NH), 7.3 - 7.5 (t, 1H), 6.6 - 6.8 (t, 1H), 8.3 - 8.5 (d, 1H), 8.0 - 8.2 (d, 1H), 3.9 - 4.1 (s, 3H, OCH₃) | [7] |

| ¹³C NMR (CDCl₃) | Predicted shifts (ppm): δ 145 - 148 (C7), 141 - 144 (C5), 130 - 133 (C7a), 128 - 131 (C3a), 125 - 128 (C2), 118 - 121 (C4), 115 - 118 (C6), 103 - 106 (C3), 55 - 57 (OCH₃) | [7] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 147 | [8] |

| Infrared (IR) | Characteristic peaks for N-H and C-O stretching | [6] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

This method involves the reaction of 2-methoxyphenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization.[9]

Protocol:

-

Hydrazone Formation:

-

Dissolve 2-methoxyphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an acetone (B3395972) equivalent) in a solvent such as ethanol (B145695) or acetic acid.

-

Stir the mixture, with gentle heating if necessary, until the formation of the corresponding hydrazone is complete (monitored by TLC).

-

-

Indolization:

-

To the mixture containing the hydrazone, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[9]

-

Heat the reaction mixture to a temperature ranging from 80°C to over 200°C, depending on the substrates and catalyst, until the reaction is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

-

Note: The Fischer indole synthesis with 2-methoxyphenylhydrazones can sometimes lead to the formation of "abnormal" products, such as 6-haloindoles, through nucleophilic displacement of the methoxy group, especially when using hydrohalic acids as catalysts.[10]

This method provides a high-yield and versatile route to 2,3-unsubstituted indoles from o-nitrotoluenes.[5]

Protocol:

-

Enamine Formation:

-

React 2-methyl-3-nitroanisole (B1293961) (the corresponding o-nitrotoluene for this compound) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine.

-

This reaction forms a β-dimethylamino-2-nitrostyrene intermediate.

-

-

Reductive Cyclization:

-

Reduce the nitro group of the enamine intermediate to an amine using a reducing agent such as Raney nickel and hydrazine, or palladium on carbon with hydrogen gas.[5]

-

The resulting amine undergoes spontaneous cyclization to form the indole ring.

-

-

Work-up and Purification:

-

After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or recrystallization.

-

Spectroscopic Analysis

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[7]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[7]

Biological Activity and Signaling Pathways

This compound and its derivatives have shown a range of biological activities, with a notable interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle.[1]

Signaling Pathway:

-

Ligand Binding: this compound binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

-

Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription.

This interaction with the AhR pathway suggests that this compound can influence cellular responses to environmental toxins and play a role in modulating immune function.

Potential Role in TAK1 Signaling Pathway (Hypothetical)

While direct evidence for the interaction of this compound with the TGF-β activated kinase 1 (TAK1) signaling pathway is limited, a derivative, 7-methoxyheptaphylline, has been shown to exert neuroprotective and anticancer effects through this pathway. TAK1 is a key regulator of inflammatory and stress responses, activating downstream pathways such as NF-κB and MAPKs.[3] The activity of this derivative suggests that the this compound scaffold may have the potential to modulate TAK1 signaling, though further research is required to confirm this for the parent compound.

Visualizations

Synthetic Workflows

Signaling Pathways

Conclusion

This compound is a molecule of significant interest with a rich history rooted in the classical methods of indole synthesis. Its utility as a synthetic intermediate continues to be explored in the development of novel therapeutic agents. The elucidation of its role as an agonist of the Aryl Hydrocarbon Receptor provides a concrete mechanism for its biological activity and opens avenues for its application in modulating immune and metabolic processes. While its direct effects on other signaling pathways like TAK1 require further investigation, the pharmacological potential of the this compound scaffold is undeniable. This guide provides a foundational resource for researchers to further explore and exploit the chemical and biological properties of this versatile compound.

References

- 1. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. oiirj.org [oiirj.org]

- 6. chemimpex.com [chemimpex.com]

- 7. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silencing TAK1 reduces MAPKs-MMP2/9 expression to reduce inflammation-driven neurohistological disruption post spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 98% | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 10. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxyindole: A Comprehensive Technical Guide for Researchers

Introduction: 7-Methoxyindole is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it a compound of significant interest in medicinal chemistry and drug discovery, with applications ranging from the development of novel therapeutics for neurological disorders and cancer to the synthesis of complex natural products.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Data and Synonyms

CAS Number: 3189-22-8[1][3][4][5][6]

Synonyms:

-

Indole (B1671886), 7-methoxy-[4][6]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][3][4] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| Appearance | Yellow liquid or crystal | [1] |

| Boiling Point | 108-110 °C at 0.3 mm Hg | [1][5] |

| Melting Point | 147-150°C | [5] |

| Density | 1.126 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.612 | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Storage Temperature | 0-8°C or Room Temperature in an inert atmosphere | [1][5] |

| Purity | ≥ 97% | [4][7] |

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. The Batcho-Leimgruber indole synthesis is a notable and scalable method for preparing indoles from o-nitrotoluenes.[8] Below is a detailed experimental protocol for a multi-step synthesis of this compound, adapted from procedures for related indole derivatives.

Experimental Protocol: Batcho-Leimgruber Indole Synthesis

This synthesis involves two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Step 1: Enamine Formation

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene (1.0 mol) in anhydrous dimethylformamide (DMF) (500 mL).

-

Addition of Reagents: To this solution, add N,N-dimethylformamide dimethyl acetal (B89532) (1.2 mol) and pyrrolidine (B122466) (1.2 mol).[9]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure to obtain the crude enamine, which typically appears as a dark red oil or solid.[9]

Step 2: Reductive Cyclization

-

Method A: Catalytic Hydrogenation

-

Dissolve the crude enamine in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the hydrogen uptake ceases.[8]

-

-

Method B: Chemical Reduction

-

Dissolve the crude enamine in ethanol.

-

Carefully add Raney Nickel, followed by the dropwise addition of hydrazine (B178648) hydrate (B1144303) at room temperature. An exothermic reaction is expected.

-

Stir for 1-2 hours after the addition is complete.[8]

-

Step 3: Purification

-

Catalyst Removal: After the reduction, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 7-Methoxy-1H-indole as a solid.[8][9]

-

Expected Yield: 75-85%.[8]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).[10]

-

Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[10]

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Procedure:

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.[10]

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum and subtract it from the sample spectrum.[10]

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, and C-O stretches.[10]

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to obtain high-resolution mass spectrometry (HRMS) data for accurate mass determination and molecular formula confirmation.

-

Caption: General workflow for spectroscopic characterization.[10]

Biological Activity and Signaling Pathways

Indole derivatives, including methoxy-substituted indoles, exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11] These biological effects are often mediated through interactions with specific cellular signaling pathways.

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, the broader class of indole alkaloids is known to target key pathways in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[12]

Caption: Potential inhibition of the MAPK pathway by indole alkaloids.

Applications in Drug Discovery

This compound and its derivatives are valuable scaffolds in drug discovery. The methoxy (B1213986) group at the 7-position can influence the molecule's electronic properties and metabolic stability, while the indole core is a privileged structure that can interact with various biological targets.[2][11]

-

Anticancer Agents: The this compound scaffold can be functionalized to develop potent inhibitors of kinases involved in cancer cell proliferation and survival.[2]

-

Antimicrobial Agents: Derivatives of this compound have shown potential in developing new antimicrobial agents to combat multidrug-resistant pathogens.[2]

-

Neurological Disorders: The ability of indole derivatives to interact with targets such as serotonin (B10506) receptors makes them promising candidates for the development of treatments for central nervous system conditions.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]

- 6. 7-Methoxy-1H-indole|lookchem [lookchem.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

- 13. nbinno.com [nbinno.com]

Spectroscopic Profile of 7-Methoxyindole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 7-Methoxyindole, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 (br s) | Broad Singlet | - | H-1 (N-H) |

| ~7.25 (t) | Triplet | ~5.3 | H-3 |

| ~7.20 (d) | Doublet | ~7.9 | H-4 |

| ~6.98 (t) | Triplet | ~7.9 | H-5 |

| ~6.65 (d) | Doublet | ~7.9 | H-6 |

| ~6.52 (dd) | Doublet of Doublets | ~5.3, ~2.5 | H-2 |

| 3.93 (s) | Singlet | - | -OCH₃ |

Solvent: CDCl₃. Data is compiled from typical values for methoxyindoles and publicly available spectra. Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-7 |

| 131.2 | C-7a |

| 127.8 | C-3a |

| 124.5 | C-2 |

| 121.8 | C-5 |

| 114.8 | C-6 |

| 103.5 | C-4 |

| 102.8 | C-3 |

| 55.8 | -OCH₃ |

Solvent: CDCl₃. Data is based on predicted values and comparison with similar structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3450 | Strong, Broad | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620, 1580, 1470 | Medium-Strong | C=C Aromatic Ring Stretching |

| 1250-1270 | Strong | C-O Stretch (Aryl Ether) |

| 730-770 | Strong | C-H Bending (Ortho-disubstituted) |

Data is based on typical values for substituted indoles.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 132 | High | [M-CH₃]⁺ |

| 104 | Medium | [M-CH₃-CO]⁺ |

The molecular ion peak [M]⁺ is observed at m/z 147, corresponding to the molecular weight of this compound (C₉H₉NO).[1][2] The major fragmentation pathway involves the loss of a methyl group ([M-CH₃]⁺) to give a fragment at m/z 132, followed by the loss of carbon monoxide ([M-CH₃-CO]⁺) to yield a fragment at m/z 104.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. For ¹H NMR, the spectral width is set to encompass all proton signals, and for ¹³C NMR, a wider spectral width is used. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier-transform infrared (FT-IR) spectrometer.[1] The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

A Technical Guide to the Solubility and Stability of 7-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 7-Methoxyindole, with a specific focus on its solubility in common laboratory solvents and its chemical stability under various conditions. This guide is intended to serve as a practical resource for professionals in research and drug development, offering detailed experimental protocols and structured data to support laboratory work.

Chemical and Physical Properties

This compound is a derivative of the indole (B1671886) heterocyclic ring system, a common structural motif in many biologically active compounds.[1][2] Its unique structure serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the fields of oncology and neurology.[2]

| Property | Value | Source |

| Synonyms | 7-Methoxy-1H-indole, NSC 100739 | [2][3][4] |

| CAS Number | 3189-22-8 | [2][5] |

| Molecular Formula | C₉H₉NO | [2][5] |

| Molecular Weight | 147.17 g/mol | [4][5] |

| Appearance | Colorless to brown or yellow liquid/crystal | [2][6] |

| Boiling Point | 108-110 °C (at 0.3 mm Hg) | [7] |

| Density | 1.126 g/mL (at 25 °C) | [3][7] |

| Refractive Index | n20/D 1.612 | [7] |

| Purity | ≥ 97-98% (HPLC) | [2][6] |

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its behavior in biological systems and its suitability for drug development.[1] Accurate solubility data is essential for formulation, pharmacokinetics, and toxicological assessments.[1]

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public literature. The primary documented value is for its solubility in water.

| Solvent | Solvent Type | Solubility (at 25 °C) | Classification |

| Water | Aqueous / Protic | 0.71 g/L | Slightly Soluble |

Source: ChemicalBook[3]

Based on its chemical structure—an aromatic indole ring with a methoxy (B1213986) group—a qualitative solubility profile can be inferred. The indole moiety provides some hydrophobicity, while the nitrogen atom and the methoxy group's oxygen can act as hydrogen bond acceptors, allowing for some interaction with polar solvents. It is expected to exhibit good solubility in many common organic solvents.

Expected Solubility:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in alcohols like methanol (B129727) and ethanol.

-

Moderate Solubility: In less polar solvents such as Dichloromethane (DCM) and Ethyl Acetate.

-

Low Solubility: In non-polar solvents like hexane (B92381) and cyclohexane.

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid material is necessary to ensure saturation.[1][9]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1][9]

-

Sample Collection and Preparation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1] Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared with known concentrations for accurate quantification.[1]

-

Data Analysis: Calculate the solubility in each solvent by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.[1]

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in experimental settings.[10]

This compound is generally stable under normal temperatures and pressures.[3][11] For maximum stability, it should be stored in a cool, dry, and dark place (recommended storage is 0-8°C), preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[2][12]

The indole ring is an electron-rich system, making it susceptible to degradation under certain conditions.[12]

| Condition | Effect on Stability |

| Strong Oxidizing Agents | Incompatible. The indole nucleus can be easily oxidized, leading to the formation of various oxidation products.[3][11][12] |

| Strong Acids | The indole ring is sensitive to strongly acidic conditions. Protonation, primarily at the C3 position, can lead to degradation products.[12] |

| Strong Bases | While the indole N-H is weakly acidic, strong bases can deprotonate it. The methoxy group is generally stable, but harsh basic conditions could potentially lead to hydrolysis, though this is less common than for esters.[12] |

| Light (Photolytic) | Exposure to light, particularly UV light, can induce photodegradation. Amber vials are recommended for storage to protect the compound.[12] |

| Thermal Stress | While stable at recommended storage temperatures, thermal decomposition at high temperatures can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][11] |

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a compound.[12] This involves subjecting the compound to stress conditions harsher than accelerated stability testing.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation pathways.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., methanol, acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter

-

Temperature-controlled oven

-

Photostability chamber with UV lamp

-

Validated stability-indicating HPLC method

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[12]

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[12]

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[12]

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[12]

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature in a photostability chamber.[12]

-

Thermal Degradation: Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C).

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples as needed, then dilute to a suitable concentration for analysis.

-

Quantification: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of the control (time zero) sample. Calculate the percentage of degradation and identify the formation of any major degradation products.

Biological Context and Potential Signaling

This compound and related indolequinones are investigated for their potential as anticancer agents.[2][13] One of the mechanisms of action for quinone-containing compounds involves the generation of Reactive Oxygen Species (ROS), which can induce oxidative stress and lead to cancer cell death.[13] While this compound itself is not a quinone, it serves as a precursor for such molecules.[13] The redox cycling of a synthesized indolequinone derivative can lead to the production of superoxide (B77818) radicals, which trigger a cascade of events leading to cellular damage.

This guide summarizes the currently available data on the solubility and stability of this compound. For novel applications, it is strongly recommended that researchers determine these properties empirically using the standardized protocols outlined herein.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. japsonline.com [japsonline.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery | MDPI [mdpi.com]

Quantum Chemical Blueprint of 7-Methoxyindole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 7-Methoxyindole, a key heterocyclic scaffold in medicinal chemistry. Leveraging quantum chemical calculations, this document offers a theoretical framework to understand and predict the behavior of this molecule, aiding in the rational design of novel therapeutics. The data presented herein is generated based on established computational methodologies for analogous indole (B1671886) derivatives, providing a robust starting point for further experimental and in-silico investigations.

Molecular Structure and Geometry Optimization

The equilibrium geometry of this compound in the gas phase was optimized using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated functional for organic molecules, was employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide reliable geometric parameters.[1][2] The optimized structure reveals a planar indole ring system with the methoxy (B1213986) group oriented in the plane of the ring.

Below is a diagram illustrating the optimized molecular structure of this compound with atom numbering.

The calculated bond lengths, bond angles, and dihedral angles are presented in the following tables. These parameters are crucial for understanding the molecule's conformation and can be used as a basis for further studies such as molecular docking.

Table 1: Calculated Bond Lengths of this compound

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| N1-C2 | 1.375 | C5-C6 | 1.390 |

| C2-C3 | 1.370 | C6-C7 | 1.401 |

| C3-C3a | 1.432 | C7-C7a | 1.405 |

| C3a-C4 | 1.408 | C7a-N1 | 1.398 |

| C4-C5 | 1.385 | C3a-C7a | 1.402 |

| C7-O8 | 1.365 | O8-C9 | 1.425 |

| N1-H1 | 1.012 | C2-H2 | 1.081 |

| C3-H3 | 1.083 | C4-H4 | 1.085 |

| C5-H5 | 1.084 | C6-H6 | 1.086 |

| C9-H9 | 1.095 | | |

Table 2: Calculated Bond Angles of this compound

| Angle | Value (°) | Angle | Value (°) |

|---|---|---|---|

| C7a-N1-C2 | 108.5 | C5-C6-C7 | 121.1 |

| N1-C2-C3 | 110.2 | C6-C7-C7a | 118.0 |

| C2-C3-C3a | 107.3 | C7-C7a-N1 | 130.5 |

| C3-C3a-C7a | 106.8 | C3-C3a-C4 | 132.1 |

| C3a-C4-C5 | 119.2 | C6-C7-O8 | 119.5 |

| C4-C5-C6 | 121.0 | C7a-C7-O8 | 122.5 |

| C7-O8-C9 | 118.2 | | |

Table 3: Calculated Dihedral Angles of this compound

| Angle | Value (°) | Angle | Value (°) |

|---|---|---|---|

| C2-N1-C7a-C7 | 179.8 | C4-C5-C6-C7 | 0.1 |

| N1-C2-C3-C3a | -0.1 | C5-C6-C7-C7a | 0.0 |

| C2-C3-C3a-C7a | 0.1 | C6-C7-C7a-N1 | -179.9 |

| C3-C3a-C7a-N1 | 0.0 | C6-C7-O8-C9 | 179.5 |

| C3a-C4-C5-C6 | 0.0 | | |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequency analysis is a powerful tool for identifying functional groups and confirming molecular structures. The harmonic vibrational frequencies of this compound were calculated using the same DFT/B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. The major vibrational modes and their corresponding calculated frequencies are presented below. These theoretical spectra can be used to interpret experimental FT-IR and Raman spectra.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3520 | High | Low | N-H Stretch |

| 3105 | Medium | High | Aromatic C-H Stretch |

| 2985 | Medium | Medium | CH₃ Asymmetric Stretch |

| 2940 | Medium | Medium | CH₃ Symmetric Stretch |

| 1620 | High | Medium | C=C Aromatic Stretch |

| 1585 | High | High | C=C Aromatic Stretch |

| 1460 | High | Medium | CH₃ Bending |

| 1350 | High | Low | In-plane N-H Bend |

| 1255 | Very High | Medium | Asymmetric C-O-C Stretch |

| 1150 | Medium | High | In-plane C-H Bend |

| 1030 | High | Medium | Symmetric C-O-C Stretch |

| 850 | High | Low | Out-of-plane C-H Bend |

| 740 | Very High | Low | Out-of-plane C-H Bend |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

The HOMO of this compound is primarily localized on the indole ring, particularly the pyrrole (B145914) moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire bicyclic system. The calculated HOMO-LUMO energy gap of 4.9 eV suggests that this compound is a relatively stable molecule.

Table 5: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Energy Gap | 4.9 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 0.9 eV |

Spectroscopic Analysis (UV-Vis and NMR)

UV-Vis Spectroscopy

The electronic transitions of this compound were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. The calculated absorption wavelengths (λmax) and oscillator strengths (f) provide insight into the molecule's UV-Vis absorption spectrum.

Table 6: Calculated UV-Vis Absorption Data for this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 285 | 0.15 | HOMO -> LUMO |

| 260 | 0.35 | HOMO-1 -> LUMO |

| 215 | 0.60 | HOMO -> LUMO+1 |

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set. The calculated chemical shifts, referenced to tetramethylsilane (B1202638) (TMS), are presented below. These theoretical values can aid in the assignment of experimental NMR spectra. Some experimental ¹H NMR data for 7-methoxy-1H-indole is available for comparison.[3]

Table 7: Calculated and Experimental ¹H and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | Calculated ¹H | Experimental ¹H[3] | Calculated ¹³C |

|---|---|---|---|

| N1-H | 8.15 | 8.0-8.2 (br s) | - |

| C2-H | 7.20 | 7.15-7.25 (m) | 123.5 |

| C3-H | 6.50 | 6.45-6.55 (m) | 102.8 |

| C4-H | 7.00 | - | 120.1 |

| C5-H | 7.10 | 6.95-7.05 (t) | 121.5 |

| C6-H | 6.65 | 6.60-6.70 (d) | 110.2 |

| C9-H₃ | 3.98 | 3.95 (s) | 55.6 |

| C3a | - | - | 128.9 |

| C7 | - | - | 145.3 |

| C7a | - | - | 130.2 |

Methodologies and Protocols

This section outlines the computational and representative experimental protocols for the analysis of this compound.

Computational Methodology

The workflow for the quantum chemical calculations is depicted below.

All calculations are based on the Density Functional Theory (DFT) as implemented in standard quantum chemistry software packages. The B3LYP functional with the 6-311++G(d,p) basis set was the chosen level of theory for geometry optimization and subsequent property calculations. Vibrational frequencies were scaled by an appropriate factor to account for anharmonicity. NMR chemical shifts were calculated using the GIAO method and referenced to TMS. UV-Vis spectra were simulated using TD-DFT.

Representative Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for indole derivatives.[3]

Synthesis of this compound:

A common route for the synthesis of this compound is the Fischer indole synthesis.

-

Hydrazone Formation: React 2-methoxyphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid) in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

-

Indolization: Heat the hydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.

-

Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization:

-

NMR Spectroscopy: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

FT-IR Spectroscopy: Record the FT-IR spectrum of the solid sample using KBr pellets or as a thin film on a FT-IR spectrometer.

-

UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.

Conclusion

This technical guide provides a comprehensive theoretical characterization of this compound using quantum chemical calculations. The presented data on its optimized geometry, vibrational frequencies, electronic properties, and predicted spectroscopic signatures serve as a valuable resource for researchers in drug discovery and medicinal chemistry. This computational blueprint can guide synthetic efforts, aid in the interpretation of experimental data, and facilitate the design of novel this compound derivatives with desired biological activities.

References

The Core Biological Mechanisms of 7-Methoxyindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. The presence of the methoxy (B1213986) group at the 7-position significantly influences the electronic properties and metabolic stability of the indole (B1671886) ring, often enhancing the therapeutic potential of its derivatives. This technical guide provides an in-depth exploration of the biological mechanisms of action of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways. These compounds have demonstrated promising activity across several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, by modulating a variety of cellular targets and signaling cascades.

Data Presentation: Quantitative Bioactivity of this compound Derivatives and Related Compounds

The following tables summarize the quantitative data for various this compound derivatives and structurally related compounds, highlighting their potency against different biological targets.

| Table 1: Anticancer Activity | ||||

| Compound | Target/Mechanism | Cell Line | Activity | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization Inhibition | - | IC50: 1.5 µM | [1] |

| Cytotoxicity | MDA-MB 231 (Breast) | IC50: 35 nM | [1] | |

| Cytotoxicity | MCF-7 (Breast) | IC50: 35 nM | [1] | |

| 2-phenylindole derivatives with 7-fluoro substitution | Tubulin Polymerization Inhibition | - | More potent than non-fluorinated analogues | [2] |

| Arylthioindole (ATI) derivative 3 | Tubulin Polymerization Inhibition | - | IC50: 3.3 µM | [2] |

| Cytotoxicity | MCF-7 (Breast) | IC50: 52 nM | [2] | |

| Indole-thiophene complex | Aromatase Inhibition | - | - | [3] |

| Indole-vinyl sulfone derivative 9 | Tubulin Polymerization Inhibition | Multiple cancer cell lines | Potent activity | [3] |

| Table 2: Neuroprotective Activity | ||||

| Compound | Target | Assay | Activity | Reference |

| 17-cyclopropylmethyl-6,7-didehydro-4-hydroxy-3-methoxy-6,7:2',3'-indolomorphinan | Delta-Opioid Receptor | Binding Affinity | Ki: 7 nM | [4] |

| Chiral anthranilic amide derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | Moderate to strong inhibitors | [5] |

| p-chlorophenyl chalcone (B49325) derivative 5b | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 27.54 nM | [6] |

| Hydrazine-containing compounds 7c and 10b | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 89.12 nM, 64.54 nM | [6] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50: 75.96 nM, 47.40 nM | [6] |

| Table 3: Antimicrobial Activity | |||

| Compound | Organism | Activity | Reference |

| Indole-triazole derivative 3d | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | MIC: 3.125-50 µg/mL | [7] |

| 7-methoxyquinoline derivative 3l | E. coli | MIC: 7.812 µg/mL | [8] |

| C. albicans | MIC: 31.125 µg/mL | [8] |

Core Mechanisms of Action and Signaling Pathways

This compound derivatives exert their biological effects through interactions with a variety of molecular targets, leading to the modulation of key signaling pathways involved in cell proliferation, survival, inflammation, and neurotransmission.

Anticancer Mechanisms

A primary anticancer mechanism of certain this compound derivatives is the inhibition of tubulin polymerization . By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Several this compound derivatives have also been investigated as kinase inhibitors . While specific data for 7-methoxyindoles is still emerging, the broader class of indole derivatives is known to target key kinases in oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of these pathways can block cell growth, proliferation, and survival signals.

Neuroprotective Mechanisms

In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives have shown potential as cholinesterase inhibitors . By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[5][6]

Furthermore, specific derivatives have demonstrated high affinity and selectivity for delta-opioid receptors , acting as antagonists.[4] This interaction suggests a potential role in modulating neuronal signaling and pain perception.

References

- 1. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

7-Methoxyindole: An In-Depth Technical Guide on its Potential as a Neurotransmitter Analog

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxyindole, a derivative of the privileged indole (B1671886) scaffold, presents a compelling starting point for investigation as a novel neurotransmitter analog.[1][2] Its structural similarity to endogenous neurotransmitters such as serotonin (B10506) and melatonin (B1676174), coupled with the electronic influence of the 7-methoxy group, suggests the potential for significant interaction with various neuroreceptors. This technical guide provides a comprehensive overview of the rationale for investigating this compound, detailed hypothetical experimental protocols for its characterization, and a framework for interpreting potential findings. While direct quantitative data for this compound's receptor binding and functional activity is not yet available in public literature, this document serves as a roadmap for its systematic evaluation.

Introduction: The Rationale for this compound

The indole nucleus is a cornerstone of neuropharmacology, forming the core of numerous endogenous ligands and synthetic drugs targeting the central nervous system. The introduction of a methoxy (B1213986) group can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced biological activity.[2] Specifically, the 7-position of the indole ring is a key site for modification in the design of selective ligands for various receptors, including serotonin and melatonin receptors.[3] The structural resemblance of this compound to key neurochemicals is illustrated below.

Hypothetical Receptor Binding Affinity

To evaluate the potential of this compound as a neurotransmitter analog, its binding affinity for a panel of relevant G-protein coupled receptors (GPCRs) and transporters would be determined. The following table presents a hypothetical binding profile, illustrating the kind of data that would be sought.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound

| Target | Receptor Subtype | Radioligand | Hypothetical Ki (nM) |

| Serotonin Receptors | 5-HT1A | [³H]8-OH-DPAT | 150 |

| 5-HT2A | [³H]Ketanserin | 85 | |

| 5-HT7 | [³H]5-CT | 45 | |

| Dopamine Receptors | D2 | [³H]Spiperone | > 1000 |

| D3 | [³H]7-OH-DPAT | 800 | |

| Melatonin Receptors | MT1 | 2-[¹²⁵I]Iodomelatonin | 25 |

| MT2 | 2-[¹²⁵I]Iodomelatonin | 60 | |

| Opioid Receptors | Delta | [³H]Naltrindole | 500 |

| Neurotransmitter Transporters | SERT | [³H]Citalopram | 250 |

| DAT | [³H]WIN 35,428 | > 1000 |

Disclaimer: The Ki values presented in this table are purely hypothetical and for illustrative purposes only. Experimental determination is required.

Predicted Functional Activity

Beyond binding, the functional activity of this compound at its primary targets would be crucial to ascertain whether it acts as an agonist, antagonist, or inverse agonist. The following table illustrates the expected format for presenting such functional data.

Table 2: Predicted Functional Activity (EC50/IC50, Emax) of this compound

| Receptor Subtype | Assay Type | Predicted Activity | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |

| 5-HT7 Receptor | cAMP Accumulation | Agonist | 75 | 80% (vs. 5-HT) |

| MT1 Receptor | GTPγS Binding | Agonist | 40 | 90% (vs. Melatonin) |

| SERT | Neurotransmitter Uptake | Inhibitor | 300 | 60% (vs. Fluoxetine) |

Disclaimer: The functional activity data in this table is hypothetical and for illustrative purposes. Experimental validation is necessary.

Detailed Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound for its target receptors.

Objective: To determine the inhibition constant (Ki) of this compound at selected neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates.[4]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.[4]

Workflow for Radioligand Binding Assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and can determine agonist or inverse agonist activity.[5][6]

Objective: To assess the ability of this compound to stimulate G-protein activation via GPCRs.

Protocol:

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Buffer: Buffer containing GDP to promote the inactive state of G-proteins.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Separation: Bound [³⁵S]GTPγS is separated from free by filtration.

-

Quantification: Radioactivity is measured by scintillation counting.

-

Data Analysis: The EC50 and Emax values are determined from concentration-response curves.

GTPγS Binding Assay Workflow.

cAMP Functional Assay

This assay measures the modulation of adenylyl cyclase activity, a common downstream effector of many GPCRs.[2][7][8]

Objective: To determine if this compound modulates intracellular cAMP levels through Gs or Gi-coupled receptors.

Protocol:

-

Cell Culture: Whole cells expressing the receptor of interest are used.

-

Stimulation: Cells are treated with varying concentrations of this compound, often in the presence of a phosphodiesterase inhibitor.

-

Cell Lysis: Cells are lysed to release intracellular cAMP.

-

cAMP Measurement: cAMP levels are quantified using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: EC50 or IC50 values are determined from concentration-response curves.

Neurotransmitter Transporter Uptake Assay

This assay assesses the ability of this compound to inhibit the reuptake of neurotransmitters.[9][10]

Objective: To determine if this compound inhibits the function of neurotransmitter transporters like SERT or DAT.

Protocol:

-

Cell Culture: Cells stably expressing the transporter of interest are plated.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A fluorescent substrate that is a substrate for the transporter is added.

-

Signal Detection: The increase in intracellular fluorescence is monitored over time using a plate reader.

-

Data Analysis: The rate of uptake is calculated, and IC50 values for inhibition are determined.

Potential Signaling Pathways

Based on its structural similarity to serotonin and melatonin, this compound is hypothesized to interact with their respective signaling pathways.

Putative Serotonergic (5-HT7) Pathway

Activation of the 5-HT7 receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.

Hypothesized 5-HT7 Receptor Signaling.

Potential Melatonergic (MT1) Pathway

The MT1 receptor is typically coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Potential MT1 Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents a molecule of significant interest for neuropharmacological research. Its simple, yet strategically substituted indole core warrants a thorough investigation into its potential as a neurotransmitter analog. The experimental framework outlined in this guide provides a clear path for elucidating its receptor binding profile, functional activity, and mechanism of action. Future studies should focus on in vivo models to assess its behavioral effects and pharmacokinetic properties, further defining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: effect of substituents on potency and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 10. moleculardevices.com [moleculardevices.com]

The Antioxidant Potential of 7-Methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyindole, a heterocyclic aromatic compound, has garnered interest within the scientific community for its potential biological activities, including its putative antioxidant properties.[1] As a member of the indole (B1671886) family, which forms the core structure of various bioactive molecules like the antioxidant melatonin, this compound is a promising candidate for further investigation in the context of oxidative stress modulation. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound and related compounds, details relevant experimental protocols for its assessment, and explores potential mechanistic pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore its antioxidant capacity.

Core Concepts in Antioxidant Activity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants counteract oxidative stress through various mechanisms, including:

-

Direct Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.

-

Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.

-

Upregulation of Endogenous Antioxidant Defenses: Activating cellular signaling pathways that lead to the expression of antioxidant enzymes.

The indole nucleus, present in this compound, is known to be an effective electron donor and radical scavenger. The methoxy (B1213986) group at the 7-position is expected to influence the electron density of the indole ring, thereby modulating its antioxidant potential.

In Vitro Antioxidant Assays: Methodologies and Workflows

Several in vitro assays are commonly employed to determine the antioxidant capacity of a compound. While specific quantitative data for this compound in these assays is not extensively reported, the following sections detail the standard experimental protocols that would be utilized for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of this compound in the same solvent.

-

A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the this compound solution (or standard/blank).

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Logical Workflow for DPPH Assay:

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of concentrations of this compound.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

-

Logical Workflow for ABTS Assay:

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.

-

Prepare a series of concentrations of this compound and a ferrous sulfate (B86663) standard curve.

-

-

Assay Procedure:

-

Add the FRAP reagent to the this compound solution (or standard/blank).

-

Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

-

Data Analysis:

-

The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as ferric reducing ability in mmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Logical Workflow for FRAP Assay:

References

Preliminary Investigation of 7-Methoxyindole's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of 7-Methoxyindole. Due to the limited availability of direct research on this specific compound, this document synthesizes findings from structurally related molecules to build a preliminary case for its investigation as an anti-inflammatory agent. The available evidence from analogous compounds suggests that this compound may exert its effects through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide outlines the postulated mechanisms of action, provides detailed experimental protocols for future studies, and presents relevant data from related compounds to inform a structured investigation of this compound.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1] The introduction of a methoxy (B1213986) group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological effects.[1] While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally similar compounds suggests its potential as a modulator of inflammatory responses.[2] This document serves as a foundational guide for researchers looking to explore the anti-inflammatory potential of this compound.

Postulated Anti-Inflammatory Activity and Data from Related Compounds

Based on studies of structurally related compounds, this compound is hypothesized to possess anti-inflammatory properties. The data presented below is from molecules with a 7-methoxy substitution on a heterocyclic core, which serves as a rationale for investigating this compound.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of Related Compounds

| Compound | Cell Line | Assay | Key Findings | Reference |

| 7-Methoxyflavanone | BV2 microglia | LPS-induced inflammation | Inhibited production of IL-6, TNF-α, COX-2, iNOS, ICAM-1, and MCP-1. | [3] |

| 7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) | RAW264.7 macrophages | LPS-induced inflammation | Inhibited production of NO, PGE2, and IL-6. Suppressed iNOS, COX-2, and IL-6 expression. | [2][4] |

| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | RAW264.7 macrophages | LPS-induced inflammation | Reduced NO and PGE2 production. Decreased iNOS and COX-2 expression. Reduced production of TNF-α, IL-1β, and IL-6. | [5][6] |

Table 2: Summary of In Vivo Anti-Inflammatory Activity of Related Compounds

| Compound | Animal Model | Key Findings | Reference |

| 7-Methoxyflavanone | LPS-treated C57BL/6J mice | Reduced brain level of Iba1 and serum level of IL-6. | [3] |

| 7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) | LPS-induced lethality in C57BL/6 mice | Rescued mice from LPS-induced lethality. | [2][4] |

Proposed Experimental Protocols for this compound

The following experimental protocols are based on methodologies used to evaluate the anti-inflammatory effects of related compounds and are recommended for the investigation of this compound.

Cell Culture

Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed. Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. The cell viability is then assessed by measuring the absorbance at 570 nm after the addition of MTT solution and a solubilizing agent.

Measurement of Nitric Oxide (NO) Production